molecular formula C15H21F3N2OSi B13627234 3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B13627234
M. Wt: 330.42 g/mol
InChI Key: KIPAZKFPWLONFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is a diazirine-based photoreactive compound with a trifluoromethyl group and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl substituent on the phenyl ring. This compound is widely used in photoaffinity labeling for studying biomolecular interactions due to its ability to generate reactive carbenes upon UV irradiation . The TBDMS group enhances stability and lipophilicity, making it suitable for applications requiring controlled deprotection . Key synthetic steps involve oxidation of diaziridine precursors (e.g., using iodine and trimethylamine) to form the diazirine core .

Properties

Molecular Formula

C15H21F3N2OSi

Molecular Weight

330.42 g/mol

IUPAC Name

tert-butyl-dimethyl-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methoxy]silane

InChI

InChI=1S/C15H21F3N2OSi/c1-13(2,3)22(4,5)21-10-11-6-8-12(9-7-11)14(19-20-14)15(16,17)18/h6-9H,10H2,1-5H3

InChI Key

KIPAZKFPWLONFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Group

The starting material is typically 4-(hydroxymethyl)phenyl derivatives. The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole at room temperature. This step prevents unwanted side reactions during subsequent transformations.

Reaction conditions:

  • Reagents: tert-butyldimethylsilyl chloride, imidazole
  • Solvent: Dichloromethane or similar anhydrous organic solvent
  • Temperature: Room temperature
  • Time: Overnight (approx. 16 hours)
  • Workup: Aqueous sodium bicarbonate wash, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration
  • Purification: Flash chromatography (silica gel, 2% ethyl acetate in hexanes)

Yield: Typically near quantitative (~91-100%).

Conversion to Oxime and Tosylation

The trifluoromethyl ketone intermediate is converted to an oxime by reaction with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol under reflux.

Reaction conditions:

  • Reagents: Hydroxylamine hydrochloride, sodium acetate trihydrate
  • Solvent: Ethanol
  • Temperature: Reflux for approx. 40 hours
  • Workup: Removal of ethanol, extraction with dichloromethane, drying and concentration

The oxime is then tosylated using p-toluenesulfonic anhydride in the presence of 4-dimethylaminopyridine (DMAP) and pyridine at low temperature (0 °C) followed by room temperature stirring.

Yield: Oxime formation ~64%, tosylation ~85%.

Formation of Diazirine Ring

The tosylated oxime is converted into the diazirine ring by treatment with liquid ammonia, triethylamine, and iodine in a sequence of reactions. This step is critical and usually performed under carefully controlled conditions.

Typical conditions:

  • Liquid ammonia at low temperature
  • Triethylamine as base
  • Iodine as oxidant

This sequence yields the trifluoromethyl diazirine intermediate with high efficiency (~88%).

Deprotection of the Silyl Group (Optional)

If the free hydroxyl is desired, the tert-butyldimethylsilyl protecting group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0 °C.

Yield: Around 94% deprotection efficiency.

Summary of Key Reaction Steps and Yields

Step Reagents/Conditions Yield (%) Notes
Hydroxyl protection TBSCl, imidazole, DCM, RT, 16 h 91-100 Near quantitative
Trifluoromethyl ketone formation n-BuLi, methyl trifluoroacetate, -110°C to 0°C 75-82 Low temperature critical
Oxime formation Hydroxylamine hydrochloride, NaOAc, EtOH, reflux 40 h ~64 Prolonged reflux required
Tosylation p-Toluenesulfonic anhydride, DMAP, pyridine, 0°C to RT ~85 Controlled temperature important
Diazirine ring formation Liquid NH3, Et3N, I2 ~88 Sensitive step, requires careful control
Silyl deprotection (optional) TBAF, THF, 0 °C ~94 Optional depending on target compound

Stability and Photochemical Considerations

Studies have demonstrated that the tert-butyldimethylsilyl-protected diazirine exhibits enhanced stability under ambient light compared to conventional trifluoromethylphenyl diazirines. The silyl ether protects the hydroxyl group from premature reactions and contributes to the compound’s overall robustness during storage and handling.

Chemical Reactions Analysis

3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can remove the trifluoromethyl group or reduce other functional groups present.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

    Photolysis: Upon exposure to UV light, the diazirine ring can form reactive carbene intermediates, which can insert into C-H, N-H, and O-H bonds.

Scientific Research Applications

3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research:

    Chemistry: It is used in the study of reaction mechanisms and the identification of transient intermediates.

    Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and to map binding sites.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents.

    Industry: The compound finds applications in the synthesis of complex organic molecules and materials science.

Mechanism of Action

The mechanism of action of 3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine involves the generation of reactive carbene intermediates upon exposure to UV light. These intermediates can insert into various bonds, allowing the compound to form covalent bonds with target molecules. This property is exploited in photoaffinity labeling to study molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares structural features, physicochemical properties, and applications of the target compound with related diazirines:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Reactivity Reference(s)
3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine TBDMS-protected hydroxymethyl 326.36 Photoaffinity labeling; stable intermediate for deprotection to hydroxymethyl derivatives
3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine Methoxy 230.17 Friedel-Crafts alkylations upon photoactivation; used in protein labeling
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine Bromo 279.06 Suzuki-Miyaura cross-coupling; versatile building block for bioconjugation
3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine Iodomethyl 326.06 Nucleophilic substitution; radiolabeling applications
3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine Methyl (diaziridine core) 212.22 Non-photoactive precursor; limited to non-UV applications

Reactivity and Stability

  • Photoreactivity : The trifluoromethyl-diazirine core generates carbenes upon UV irradiation (~350 nm). Electron-donating substituents (e.g., methoxy or TBDMS-protected hydroxymethyl) stabilize carbene intermediates, enhancing labeling efficiency .
  • Stability : The TBDMS group protects the hydroxymethyl moiety from oxidation, enabling long-term storage and controlled deprotection (e.g., using fluoride ions) . In contrast, unprotected hydroxymethyl derivatives (e.g., [17] in ) are more reactive but prone to degradation .
  • Functionalization : Halogenated derivatives (bromo, iodo) enable cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation, whereas the TBDMS-protected compound requires deprotection prior to further modifications .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The TBDMS group increases logP compared to methoxy or hydroxymethyl derivatives, improving membrane permeability .
  • Polar Surface Area (PSA) : Halogenated derivatives (e.g., bromo: PSA ~24.7 Ų) exhibit lower PSA than TBDMS-protected compounds (PSA ~50–60 Ų), affecting solubility .

Biological Activity

The compound 3-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-3-(trifluoromethyl)-3H-diazirine is a member of the diazirine family, which are known for their unique reactivity and utility in biological applications, particularly in protein labeling and drug design. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential applications based on current research findings.

Structure

The compound features a diazirine moiety that is characterized by a three-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group enhances its reactivity, while the tert-butyldimethylsilyl (TBS) group increases its stability and solubility in organic solvents.

Properties

  • Molecular Formula : C16H18F3N2O2Si
  • Molecular Weight : 354.39 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Diazirines are known to generate reactive carbene intermediates upon photolysis, which can covalently bond to nearby biomolecules such as proteins and nucleic acids. This property makes them valuable tools for studying protein interactions and cellular processes.

Protein Labeling Studies

A systematic study on diazirine labeling preferences indicated that aryl-trifluorodiazirines primarily react through carbene intermediates. This reaction pathway allows for selective labeling of proteins, particularly those with acidic residues like glutamic acid (Glu) and aspartic acid (Asp) . The ability to target specific amino acids facilitates detailed mapping of protein interactions within complex biological systems.

Case Studies

  • Protein Interaction Mapping
    In a study involving SK-N-SH cells, the compound was used to map protein interactions by employing a library of diazirine probes. The results demonstrated selective conjugation with Glu and Asp residues, highlighting the compound's utility in identifying binding partners of proteins under physiological conditions .
  • Inhibition Studies
    Although specific studies focusing solely on this compound's inhibitory effects on enzymes like tyrosinase were not available, related diazirine compounds have shown significant inhibitory activity against tyrosinase, which is crucial for melanin production. For instance, analogs of diazirines demonstrated strong inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

Efficacy in Cellular Models

Research indicates that diazirine-based compounds can effectively inhibit cellular processes such as melanin production by targeting tyrosinase activity in melanocytes. In B16F10 cells, certain analogs exhibited greater inhibitory effects compared to standard controls, suggesting potential therapeutic applications in treating hyperpigmentation disorders .

Summary of Biological Activity Data

CompoundTargetIC50 (µM)Mechanism
Analog 1Tyrosinase3.82Competitive inhibition
Analog 2Tyrosinase3.77Competitive inhibition
Analog 3Tyrosinase0.08Competitive inhibition
TrifluorodiazirineProtein bindingN/ACarbene formation

Comparative Analysis of Diazirine Compounds

Property3H-Diazirine CompoundTraditional Inhibitors
ReactivityHighModerate
SpecificityHigh for acidic residuesVariable
Photochemical ActivationRequiredNot applicable

Q & A

Q. Basic

  • ¹H/¹⁹F NMR : Confirms the presence of trifluoromethyl groups and TBDMS-protected methylene. Diazirine protons appear as distinct singlets (~2.5–3.0 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the diazirine ring and TBDMS group, critical for verifying stereochemistry .
  • Mass spectrometry : Validates molecular weight (e.g., exact mass for C₁₅H₂₀F₃N₂OSi: 353.12 g/mol) .

How can researchers mitigate side reactions during diazirine formation?

Advanced
Common side reactions include:

  • Over-oxidation : Excess iodine can degrade the diazirine. Controlled addition of iodine-saturated MeOH and immediate quenching with Na₂S₂O₃ minimizes this .
  • Hydrolysis of TBDMS : Moisture-sensitive silyl ethers require anhydrous conditions (e.g., CH₂Cl₂, molecular sieves) .
  • Byproduct formation : Triethylammonium chloride salts, generated during cyclization, are removed via filtration before solvent evaporation .

Why is the TBDMS group preferred over other protecting groups in this synthesis?

Basic
The TBDMS group offers:

  • Steric protection : Its bulky tert-butyl moiety shields the hydroxyl group from nucleophilic attack during diaziridine formation .
  • Stability under basic conditions : Resists cleavage by Et₃N or NH₃, unlike more labile groups (e.g., TMS) .
  • Ease of removal : Fluoride-based reagents (e.g., TBAF) cleanly deprotect TBDMS without degrading the diazirine ring .

What strategies optimize yields in multi-step syntheses of trifluoromethylphenyl diazirines?

Q. Advanced

  • Stepwise monitoring : Thin-layer chromatography (TLC) tracks reaction progress, especially during diaziridine cyclization, which requires 48–72 hours .
  • Low-temperature cyclization : Conducting reactions at −78°C to 0°C reduces side reactions (e.g., premature oxidation) .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance intermediate solubility, while CH₂Cl₂ improves oxidation efficiency .

How does steric hindrance from the TBDMS group impact photolabeling applications?

Advanced
While TBDMS protects hydroxyl groups during synthesis, its bulkiness may reduce labeling efficiency in biological systems. Post-synthesis deprotection (e.g., using TBAF) regenerates the hydroxyl group, restoring reactivity for conjugation with biomolecules . Researchers must balance steric protection during synthesis with downstream functional needs.

What are the challenges in scaling up this synthesis for high-throughput studies?

Q. Advanced

  • Purification bottlenecks : Column chromatography becomes impractical at large scales. Alternatives include recrystallization or flow chemistry .
  • Exothermic oxidation : Iodine-mediated oxidation requires precise temperature control to avoid runaway reactions .
  • Moisture sensitivity : Large-scale reactions necessitate rigorous drying of solvents and reagents to preserve TBDMS integrity .

How can computational modeling aid in designing derivatives of this diazirine?

Q. Advanced

  • DFT calculations : Predict electronic effects of substituents on diazirine stability and photolysis efficiency .
  • Docking studies : Model interactions between diazirine derivatives and target proteins to optimize labeling specificity .
  • Reaction pathway simulations : Identify transition states to refine synthetic routes (e.g., cyclization barriers) .

What are the limitations of current synthetic routes for this compound?

Q. Advanced

  • Low functional group tolerance : Strongly electron-deficient aryl groups (e.g., nitro) prevent diaziridine formation, limiting structural diversity .
  • Sensitivity to light/heat : Diazirines degrade under prolonged UV exposure or elevated temperatures, complicating storage .
  • Scalability : Multi-step protocols with low cumulative yields (e.g., ~50% over 4 steps) hinder industrial adoption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.